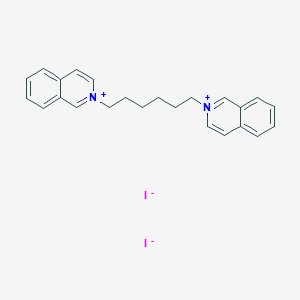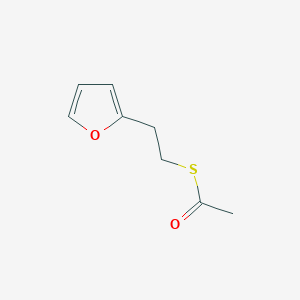
S-(2-(Furan-2-yl)ethyl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-(Furan-2-yl)ethyl) ethanethioate: is a chemical compound with the molecular formula C8H10O2S and a molecular weight of 170.23 g/mol . It is a heterocyclic compound containing a furan ring, which is known for its aromatic properties and reactivity. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-(Furan-2-yl)ethyl) ethanethioate typically involves the reaction of furan derivatives with ethanethioate precursors. One common method includes the reaction of 2-furyl ethanol with ethanethioyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethanethioyl chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: S-(2-(Furan-2-yl)ethyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The ethanethioate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted ethanethioate derivatives.
Aplicaciones Científicas De Investigación
S-(2-(Furan-2-yl)ethyl) ethanethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-(2-(Furan-2-yl)ethyl) ethanethioate involves its interaction with various molecular targets. The furan ring’s aromatic nature allows it to participate in π-π interactions with biological molecules, while the ethanethioate group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Furan-2-ylmethanol: Similar structure but with a hydroxyl group instead of an ethanethioate group.
2-Furoic acid: Contains a carboxyl group instead of an ethanethioate group.
Furfurylamine: Contains an amine group instead of an ethanethioate group.
Uniqueness: S-(2-(Furan-2-yl)ethyl) ethanethioate is unique due to the presence of the ethanethioate group, which imparts distinct chemical reactivity and biological activity compared to other furan derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
59020-91-6 |
|---|---|
Fórmula molecular |
C8H10O2S |
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
S-[2-(furan-2-yl)ethyl] ethanethioate |
InChI |
InChI=1S/C8H10O2S/c1-7(9)11-6-4-8-3-2-5-10-8/h2-3,5H,4,6H2,1H3 |
Clave InChI |
YKCJGPBIAMZJEB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCCC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Fluorophenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinolin-4-amine](/img/structure/B12883560.png)
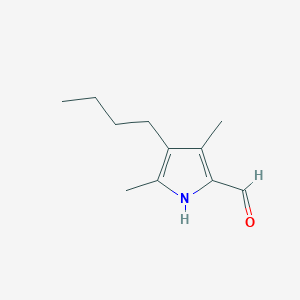


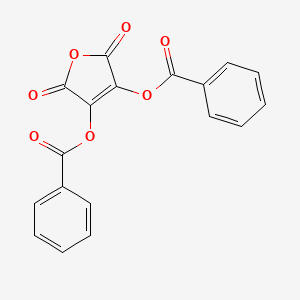
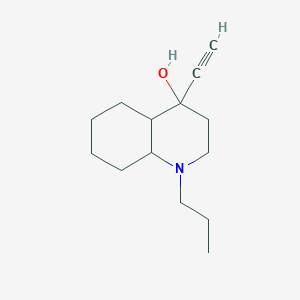

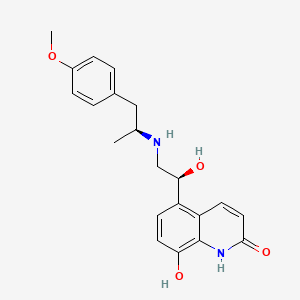
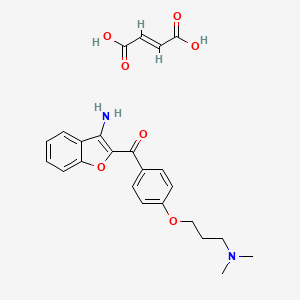
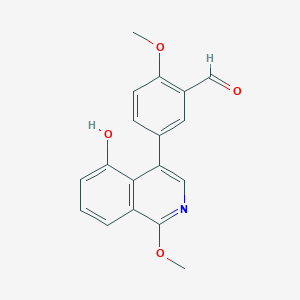
![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)


